molecular formula C20H32N2O2 B2920118 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946270-62-8

4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2920118
CAS No.: 946270-62-8
M. Wt: 332.488
InChI Key: YZFYWHYTNPJNSA-UHFFFAOYSA-N
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Description

4-Butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide (CAS 946270-62-8) is a benzamide derivative supplied for scientific research and development. This compound has been identified in patent literature among a class of benzamide derivatives described for the treatment and prevention of pain disorders, including neuropathic pain and inflammatory pain . Its molecular structure features a benzamide core substituted with a butoxy group and a (1-isopropylpiperidin-4-yl)methyl moiety, giving it a molecular formula of C20H32N2O2 and a molecular weight of 332.48 g/mol . As a key research chemical, it offers scientists a tool for investigating novel pharmacological pathways. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Comprehensive product documentation, including batch-specific certificates, is available upon request. For specific storage and handling requirements, please consult the Safety Data Sheet.

Properties

IUPAC Name

4-butoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-4-5-14-24-19-8-6-18(7-9-19)20(23)21-15-17-10-12-22(13-11-17)16(2)3/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFYWHYTNPJNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Pharmacological Targets

Core Benzamide Modifications

VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide)

  • Structure : Retains the 4-butoxybenzamide core but replaces the piperidine-isopropyl moiety with a 2,4-difluorophenyl group.
  • Activity : Potent positive allosteric modulator (PAM) of mGluR5 (EC50: 33 nM), used in CNS disorder research .
  • Key Difference : Fluorine atoms enhance electronegativity and metabolic stability compared to the isopropylpiperidine group, improving receptor selectivity .

4-butoxy-N-(2-fluorobenzyl)benzamide

  • Structure : Features a 2-fluorobenzyl group instead of the piperidine-isopropyl chain.
  • Physicochemical Properties : Molecular weight 301.36 g/mol; lower lipophilicity (LogP estimated at ~3.5) compared to the target compound (LogP ~4.2 due to isopropyl) .
Piperidine Ring Modifications

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide

  • Structure : Piperidine replaced with a benzoimidazole-phenyl group.
  • Activity : Demonstrates antitumor activity, highlighting how heterocyclic substitutions redirect therapeutic applications .

4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

  • Structure : Incorporates a furan-2-ylmethyl group on the piperidine.
  • Properties : Furan enhances solubility via oxygen’s lone pairs but reduces CNS penetration due to polarity (Molecular weight: 370.5 g/mol) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound VU0357121 4-butoxy-N-(2-fluorobenzyl)benzamide
Molecular Weight (g/mol) ~363.5 337.3 301.4
LogP (Estimated) ~4.2 ~3.8 ~3.5
Solubility Low (lipophilic tail) Moderate (fluorine) Low (alkyl chain)
Metabolic Stability High (stable alkyl) Very high (C-F bonds) Moderate
  • Key Observations :
    • The isopropylpiperidine group in the target compound increases LogP, favoring CNS penetration but risking solubility challenges.
    • Fluorinated analogues (e.g., VU0357121) balance potency and stability but may require formulation adjustments for CNS delivery .

Biological Activity

4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic compound with the molecular formula C20H32N2O2C_{20}H_{32}N_{2}O_{2} and a molecular weight of 332.48 g/mol. This compound is of significant interest in pharmacology and medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.

PropertyValue
Molecular FormulaC20H32N2O2
Molecular Weight332.48 g/mol
CAS Number946270-62-8
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step processes, including Suzuki–Miyaura coupling reactions. These methods are critical for producing the compound with high purity and yield, utilizing techniques such as NMR and HPLC for quality control .

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in biological pathways. This compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Pharmacological Effects

Research has indicated that compounds structurally similar to this compound exhibit diverse biological activities:

  • Anticancer Activity : Similar benzamide derivatives have shown potential as bioreductive agents targeting hypoxic tumor environments, promoting apoptosis in cancer cells .
  • Inhibition of Fatty Acid Synthase (FASN) : Some studies suggest that benzamide derivatives can act as inhibitors of FASN, a key enzyme involved in lipid biosynthesis, which is crucial in cancer metabolism .
  • MicroRNA Modulation : Compounds related to this structure have been explored for their ability to inhibit oncogenic microRNAs, such as miR-21, enhancing apoptosis and inhibiting cell proliferation in cancer cell lines .

Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of various benzamide derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that certain derivatives could selectively induce apoptosis under hypoxic conditions, suggesting a potential therapeutic application in cancer treatment .

Study 2: FASN Inhibition

Research on benzamide derivatives demonstrated their effectiveness as FASN inhibitors, which could lead to reduced lipid accumulation in cancer cells. This inhibition was linked to decreased cell viability and proliferation in vitro .

Study 3: MicroRNA Inhibition

Another study focused on the ability of benzamide derivatives to inhibit miR-21 expression in HeLa and U-87 MG cells, leading to enhanced apoptosis and reduced tumor growth. The findings support the development of these compounds as small molecule inhibitors for cancer therapy .

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